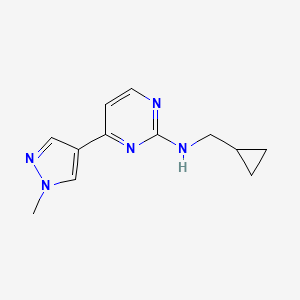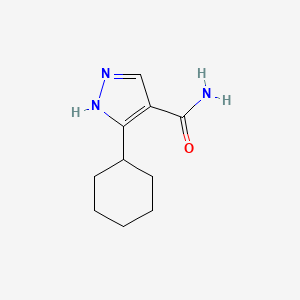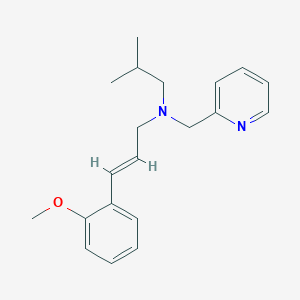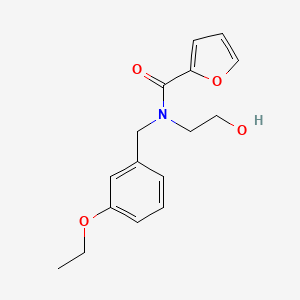![molecular formula C18H19N3O2 B4530222 5-{2-[(4-oxo-1-piperidinyl)methyl]phenyl}nicotinamide](/img/structure/B4530222.png)
5-{2-[(4-oxo-1-piperidinyl)methyl]phenyl}nicotinamide
Descripción general
Descripción
5-{2-[(4-oxo-1-piperidinyl)methyl]phenyl}nicotinamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.147726857 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Mannich base derivatives of nicotinamide have been synthesized and studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These derivatives, including N-(phenyl(piperidin-1-yl)methyl) nicotinamide, showed significant inhibition efficiency, attributed to the spontaneous adsorption on the mild steel surface, which follows the Langmuir adsorption isotherm. The research suggests a potential application in protecting metals from corrosion, beneficial for industrial applications where metal longevity is critical (Jeeva, Prabhu, & Rajesh, 2017).
Metabolic Studies in Plants
Investigations into the metabolic fate of nicotinamide in higher plants have shown its conversion into important biological molecules such as trigonelline and nicotinic acid 1N-glucoside. These findings shed light on nicotinamide's role in plant physiology, including its involvement in the synthesis of pyridine nucleotides and its accumulation in certain seeds, offering insights into plant biochemistry and potential agricultural applications (Matsui et al., 2007).
Antimicrobial and Herbicidal Activities
Nicotinamide derivatives have been synthesized and evaluated for their antimicrobial activities, with certain compounds showing promising results against various pathogens. This research indicates the potential for developing new antimicrobial agents from nicotinamide derivatives, addressing the growing concern over antibiotic resistance (Othman, 2013). Additionally, N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal activity, suggesting a natural-product-based approach for developing new herbicides to manage weed growth in agriculture (Yu et al., 2021).
Neuroprotective Properties
Nicotinamide has shown neuroprotective properties in several neurodegenerative diseases. Research has explored its role in cellular energy metabolism and its impact on cellular survival and death pathways. These findings open up possibilities for using nicotinamide in treating disorders involving immune system dysfunction, diabetes, and aging-related diseases, offering a promising avenue for therapeutic applications (Maiese, Zhao, Hou, & Shang, 2009).
Anticancer Research
Nicotinamide derivatives have been identified as potent inducers of apoptosis, presenting a new class of compounds for cancer treatment. Through structure-activity relationship (SAR) studies, significant improvements in potency have been achieved, indicating the potential of nicotinamide derivatives in developing novel anticancer agents (Cai et al., 2003).
Propiedades
IUPAC Name |
5-[2-[(4-oxopiperidin-1-yl)methyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c19-18(23)15-9-14(10-20-11-15)17-4-2-1-3-13(17)12-21-7-5-16(22)6-8-21/h1-4,9-11H,5-8,12H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZUTIRPCJAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2C3=CC(=CN=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-{3-[1-(2-phenylethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B4530152.png)

![N-(2-furylmethyl)-N-methyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B4530175.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B4530187.png)


![[1-[(3-chlorophenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B4530206.png)
![1,5-dimethyl-4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4530213.png)
![1-[(5-isopropylisoxazol-3-yl)carbonyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B4530217.png)



![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4530236.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpyrimidin-2-amine](/img/structure/B4530237.png)
